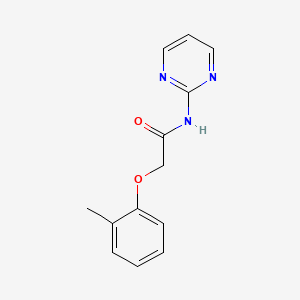

2-(2-methylphenoxy)-N-pyrimidin-2-ylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylphenoxy)-N-pyrimidin-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-10-5-2-3-6-11(10)18-9-12(17)16-13-14-7-4-8-15-13/h2-8H,9H2,1H3,(H,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLJKTAZWJQYCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N-pyrimidin-2-ylacetamide typically involves the reaction of 2-methylphenol with pyrimidin-2-ylacetic acid or its derivatives. The reaction is often catalyzed by transition metal catalysts such as palladium or copper to enhance the reaction rate and regioselectivity . The use of hydrogen bromide and boron tribromide as catalysts in demethylation reactions is also a valuable approach .

Industrial Production Methods

In industrial settings, the production of 2-(2-methylphenoxy)-N-pyrimidin-2-ylacetamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N-pyrimidin-2-ylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, nitriles, and esters can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-(2-methylphenoxy)-N-pyrimidin-2-ylacetamide. Research indicates that derivatives containing pyrimidine and related structures exhibit significant inhibitory effects on cancer cell proliferation. For instance, compounds with a similar scaffold have been shown to inhibit telomerase activity in gastric cancer cell lines, demonstrating an IC50 value comparable to established anticancer agents .

2. Analgesic and Anti-inflammatory Effects

The compound has also been investigated for its analgesic and anti-inflammatory properties. In several studies, derivatives of pyrimidine have displayed notable efficacy in reducing inflammation and pain. For example, certain benzimidazole derivatives demonstrated significant analgesic activity in animal models, suggesting that similar compounds could be developed from the 2-(2-methylphenoxy)-N-pyrimidin-2-ylacetamide structure .

Table 1: Summary of Pharmacological Activities

| Activity Type | Compound Structure | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | Pyrimidine derivatives | 1.18 | |

| Analgesic | Benzimidazole derivatives | 20 mg/kg | |

| Anti-inflammatory | Various derivatives | 0.86 - 1.87 |

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on novel pyrimidine derivatives demonstrated their effectiveness against multiple cancer cell lines, including HEPG2 and MCF7. The most potent derivative exhibited an IC50 value of 1.18 µM, indicating strong potential for further development as an anticancer agent .

Case Study 2: Analgesic Properties

In a comparative analysis of various benzimidazole derivatives, one compound showed a significant reduction in pain response in acetic acid-induced writhing tests in mice. This study supports the hypothesis that modifications to the pyrimidine structure can enhance analgesic properties .

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-pyrimidin-2-ylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may mimic or inhibit natural substrates, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Key Observations:

Substituent Impact on Lipophilicity: The 2-methylphenoxy group in the target compound enhances lipophilicity compared to polar substituents like the 2-aminophenyl group in . This difference may influence blood-brain barrier penetration or tissue distribution .

Functional Group Effects: Compounds with sulfanyl linkers (e.g., ) or hydroxyimino groups (e.g., 490-M18) exhibit distinct electronic properties. The sulfanyl group in may confer resistance to enzymatic degradation compared to ester or amide linkages .

Pyrimidine vs.

Pharmacological Activity

- Anti-inflammatory and Analgesic Potential: Phenoxy acetamides with substituents like 2-methylphenoxy () or 4-fluorophenyl () demonstrate anti-inflammatory activity. The target compound’s 2-methylphenoxy group aligns with these active derivatives, suggesting similar efficacy .

- Metabolic Pathways: Methyl groups (as in the target compound) are often metabolized via oxidation, but the steric hindrance from the ortho-methylphenoxy group may slow this process compared to para-substituted analogues (e.g., 5-CH2-OH-[S2200] in ) .

Biological Activity

2-(2-methylphenoxy)-N-pyrimidin-2-ylacetamide, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacological applications.

Chemical Structure and Properties

The molecular formula of 2-(2-methylphenoxy)-N-pyrimidin-2-ylacetamide is C12H14N2O2, with a molecular weight of approximately 218.25 g/mol. Its structure features a pyrimidine ring substituted with a 2-methylphenoxy group and an acetamide moiety, which may influence its biological activity.

Biological Activity Overview

Research indicates that derivatives of pyrimidine compounds often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections summarize key findings related to the biological activities of 2-(2-methylphenoxy)-N-pyrimidin-2-ylacetamide.

Anti-inflammatory Activity

Pyrimidine derivatives have been extensively studied for their anti-inflammatory effects. In vitro assays have shown that certain pyrimidine compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, compounds with similar structures demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 1: Comparative IC50 Values of Pyrimidine Derivatives Against COX Enzymes

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

| Compound A (similar) | 0.05 ± 0.02 | 0.03 ± 0.01 |

| 2-(2-methylphenoxy)-N-pyrimidin-2-ylacetamide | TBD | TBD |

Note: TBD indicates that specific data for this compound is yet to be determined.

Antimicrobial Activity

The antimicrobial potential of pyrimidine derivatives has also been explored, particularly against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). In vitro studies have shown promising results for related compounds, with minimal inhibitory concentrations (MICs) demonstrating effective antibacterial activity .

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | MIC against MRSA (μM) | MIC against Pseudomonas aeruginosa (μM) |

|---|---|---|

| Levofloxacin | 346 | 1384 |

| Compound B (similar) | 521 | 2085 |

| 2-(2-methylphenoxy)-N-pyrimidin-2-ylacetamide | TBD | TBD |

Anticancer Activity

Pyrimidine derivatives have shown potential in inhibiting cancer cell proliferation through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis. Studies focusing on structural analogs have reported significant cytotoxic effects against different cancer cell lines .

Case Studies

- In Vivo Efficacy : A study evaluated the in vivo efficacy of pyrimidine derivatives in models of inflammation and infection. Results indicated that certain compounds significantly reduced edema in carrageenan-induced paw edema models, suggesting strong anti-inflammatory properties.

- Mechanistic Insights : Investigations into the mechanism of action revealed that some pyrimidine derivatives inhibit key enzymes involved in inflammatory pathways, such as iNOS and COX-2, further supporting their therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.